molecular formula C18H19NO3S2 B2610367 Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1706093-83-5

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Cat. No. B2610367
CAS RN: 1706093-83-5
M. Wt: 361.47
InChI Key: GEURTIBVGBHIAS-UHFFFAOYSA-N
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Description

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiazepane family of compounds and is known to possess a wide range of biological activities.

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

An efficient, catalyst-free green synthesis approach utilizing microwave irradiation offers a straightforward protocol for creating a variety of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This method is highlighted for its simplicity, high yield, and environmental friendliness. The synthesized compounds exhibit significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, showcasing potential for medical and environmental applications (Bhat, Shalla, & Dongre, 2015).

Photophysical Properties and Quantum Yields

Research into methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives explores their unique luminescence properties in various solvents. These studies provide insight into the electronic effects of methoxy and cyano substituents on thiophene units, potentially informing the design of new luminescent materials for optical applications (Kim et al., 2021).

Mesophase Behavior and Liquid Crystal Research

Investigations into Schiff base/ester liquid crystals with various lateral substituents have expanded understanding of mesophase behavior and stability. This research contributes to the development of materials with tailored thermal and optical properties for use in displays and photonic devices (Ahmed et al., 2019).

One-Pot Synthesis of Benzodiazepine Derivatives

The one-pot, three-component synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate presents a mild and efficient method for creating benzodiazepine derivatives. This approach is notable for its operational convenience and high yields, offering potential pathways for the development of new therapeutic agents (Li & Wang, 2014).

Novel Cholesteric Glassy Liquid Crystals

Research on cholesteric glassy liquid crystals incorporating benzene functionalized with hybrid chiral-nematic mesogens has revealed structure-property relationships that are crucial for the design of materials with specific optical properties. These findings could have implications for the development of novel optical devices and materials (Kim et al., 2008).

properties

IUPAC Name

methyl 4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(24-12-10-19)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURTIBVGBHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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